ISOFLAVONOID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoflavonoids are a class of flavonoid phenolic compounds, many of which are biologically active . They are primarily found in leguminous plants and are synthesized through the central phenylpropanoid pathway and the specific isoflavonoid branch pathways in legumes . Isoflavonoids and their derivatives are sometimes referred to as phytoestrogens, as many this compound compounds have biological effects via the estrogen receptor .

Synthesis Analysis

Isoflavonoids are synthesized through the central phenylpropanoid pathway and legume-specific this compound branch pathways . The basic pathways to the core this compound skeletons have been established both enzymatically and genetically . Many flavonoids and isoflavonoids are derived from the flavonoid biosynthesis pathway using liquiritigenin or naringenin as precursors .

Molecular Structure Analysis

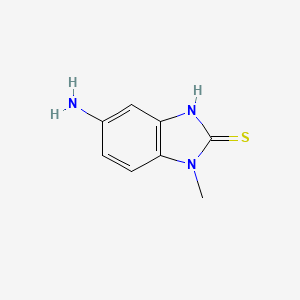

While flavonoids (in the narrow sense) have the 2-phenylchromen-4-one backbone, isoflavonoids have the 3-phenylchromen-4-one backbone with no hydroxyl group substitution at position 2 (case of the isoflavones) or the 3-phenylchroman (isoflavan) backbone (case of isoflavanes, such as equol) .

Chemical Reactions Analysis

Structures of this compound-specific NADPH-dependent reductases revealed how the (iso)flavonoid backbones are modified by reduction reactions and how enzymes specifically recognize isoflavonoids and catalyze stereo-specific reductions . The enzyme 2-hydroxyisoflavanone synthase (EC 1.14.13.136) is key in the biosynthesis of isoflavonoids .

Physical and Chemical Properties Analysis

Isoflavonoids are heterocyclic phenolic secondary metabolites present in plants which are biogenetically related to flavonoids but constitute a distinctly separate class containing rearranged C15 skeleton .

作用機序

Safety and Hazards

Isoflavonoids have been used in many dietary supplements but the medical and scientific community is generally skeptical of their use . Some natural isoflavonoids have been identified as toxins . There may be harmful side effects of isoflavonoids, like potentially lowering the immune response and causing cancer .

将来の方向性

With recent progress in metabolic engineering and the availability of advanced synthetic biology tools, it is envisaged that highly efficient heterologous hosts will soon be engineered to fulfill the growing market demand . More isoflavone degradation gene clusters will be discovered in the near future, especially in plant rhizosphere bacteria .

特性

CAS番号 |

103842-84-8 |

|---|---|

分子式 |

C9H9NO2 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid](/img/structure/B1168431.png)